4-(1H-Indazol-6-yl)pyrimidin-2-amine
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Overview
Description
4-(1H-Indazol-6-yl)pyrimidin-2-amine is a compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indazole ring fused to a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indazol-6-yl)pyrimidin-2-amine typically involves the reaction of indazole derivatives with pyrimidine precursors. One common method involves the use of Buchwald-Hartwig amination, where chloropyrimidines are reacted with aminopyrazoles in the presence of palladium catalysts and bases such as cesium carbonate . The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Indazol-6-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the amino group on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: Such as Suzuki or Heck coupling, where the compound can be coupled with aryl halides to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate in Buchwald-Hartwig amination.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(1H-Indazol-6-yl)pyrimidin-2-amine, particularly as a PLK4 inhibitor, involves binding to the active site of the kinase, thereby inhibiting its activity. This inhibition disrupts centriole replication, leading to mitotic disorders and inducing apoptosis in cancer cells . The molecular targets include the serine/threonine kinase domain of PLK4, and the pathways involved are related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine: Another PLK4 inhibitor with a similar structure but different substituents on the indazole ring.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: A compound with a similar pyrimidine core but different substituents, used as a CDK2 inhibitor.
Uniqueness: 4-(1H-Indazol-6-yl)pyrimidin-2-amine stands out due to its specific inhibition of PLK4, making it a promising candidate for targeted cancer therapy. Its unique structure allows for specific interactions with the kinase, leading to potent biological effects.
Properties
Molecular Formula |
C11H9N5 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(1H-indazol-6-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H9N5/c12-11-13-4-3-9(15-11)7-1-2-8-6-14-16-10(8)5-7/h1-6H,(H,14,16)(H2,12,13,15) |
InChI Key |
YSHYFCVRIRVKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2 |
Origin of Product |
United States |
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